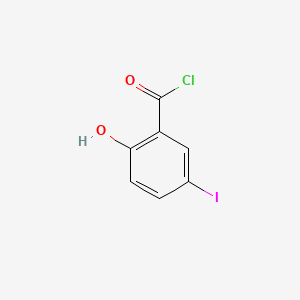

2-Hydroxy-5-iodobenzoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-5-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClIO2/c8-7(11)5-3-4(9)1-2-6(5)10/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFEMZINLHSGLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 5 Iodobenzoyl Chloride

Precursor Derivatization Strategies

The conversion of existing compounds into the target molecule, 2-Hydroxy-5-iodobenzoyl chloride, is a common and effective approach. This often involves the activation of a carboxylic acid group or the modification of a related aromatic precursor.

Synthesis from 2-Hydroxy-5-iodobenzoic Acid

The most direct route to this compound is from its corresponding carboxylic acid, 2-Hydroxy-5-iodobenzoic acid. bldpharm.comstenutz.eu This transformation hinges on the conversion of the carboxylic acid moiety into a more reactive acyl chloride.

The reaction of a carboxylic acid with a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), is a standard method for the synthesis of acyl chlorides. libretexts.org In the case of 2-Hydroxy-5-iodobenzoic acid, thionyl chloride is a commonly employed reagent. The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. youtube.comkhanacademy.org This is followed by the elimination of a chloride ion and subsequent loss of sulfur dioxide and a proton to form the acyl chloride. youtube.com

A patent for the preparation of 4-hydroxybenzoyl chloride describes a method that can be adapted for similar structures. google.com This process involves heating the hydroxybenzoic acid with thionyl chloride in a solvent like benzene (B151609), with N,N-dimethylformamide acting as a catalyst. google.com The reaction proceeds at a controlled temperature, followed by separation and purification steps. google.com While acyl chlorides are highly reactive, this reactivity difference allows for selective transformations. libretexts.org

| Reagent | Conditions | Product |

| Thionyl chloride (SOCl₂) | Heating in a suitable solvent (e.g., benzene) | This compound |

| Phosphorus pentachloride (PCl₅) | Reaction with the carboxylic acid | This compound |

Table 1: Halogenating Agents for Acyl Chloride Synthesis

A significant challenge in the synthesis of this compound is the presence of the phenolic hydroxyl group, which can also react with the halogenating agent. chemicalforums.com Thionyl chloride can react with the hydroxyl group to form a chlorosulfite intermediate, which can lead to unwanted side products. chemicalforums.com

To circumvent this, a protection strategy may be necessary. The hydroxyl group can be protected, for example, through acetylation with acetic anhydride (B1165640) to form an ester. quora.comlibretexts.org This protected intermediate can then be reacted with thionyl chloride to form the acyl chloride. The protecting group can be subsequently removed by hydrolysis to yield the desired this compound. chemicalforums.com However, some procedures report the direct conversion without protection, suggesting that under carefully controlled conditions, selective acylation of the carboxylic acid is achievable. chemicalforums.com The choice of whether to protect the hydroxyl group depends on the specific reaction conditions and the desired purity of the final product.

Routes from Halogenated Phenols and Benzyl (B1604629) Derivatives

An alternative synthetic approach starts with more basic building blocks, such as halogenated phenols, and introduces the required functional groups in a stepwise manner.

The synthesis can begin with salicylic (B10762653) acid, which is then iodinated to introduce the iodine atom at the 5-position. nih.gov Various iodinating agents can be employed. One method involves the use of iodine monochloride (ICl) in an aqueous solution. isca.in This reaction is reported to be a rapid, second-order process. isca.in Another approach utilizes elemental iodine in an ethanol (B145695) solution to produce 3,5-diiodosalicylic acid, a related compound. google.com The resulting 5-iodosalicylic acid serves as the direct precursor, which can then be converted to the acyl chloride as described previously. chemicalbook.com

| Starting Material | Iodinating Agent | Product |

| Salicylic Acid | Iodine Monochloride (ICl) | 5-Iodosalicylic Acid |

| Salicylic Acid | Iodine (I₂) | 3,5-Diiodosalicylic Acid google.com |

Table 2: Iodination of Salicylic Acid Derivatives

Specific Reaction Conditions and Optimization

The successful synthesis of this compound hinges on the careful control of reaction parameters. The choice of chlorinating agent, solvent, temperature, and reaction time all play crucial roles in maximizing the yield and purity of the desired product. Common chlorinating agents for converting carboxylic acids to acyl chlorides include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). masterorganicchemistry.comcommonorganicchemistry.com

The reaction of a carboxylic acid with thionyl chloride produces the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas. masterorganicchemistry.comganeshremedies.com Similarly, oxalyl chloride converts carboxylic acids to acyl chlorides, generating carbon dioxide (CO₂), carbon monoxide (CO), and HCl as byproducts. shirazu.ac.ir The choice between these reagents can depend on the specific substrate and desired reaction conditions.

The solvent plays a critical role in the synthesis of acyl chlorides, influencing reactant solubility, reaction rate, and the stability of intermediates. For the synthesis of substituted benzoyl chlorides, a range of solvents can be employed. Aromatic hydrocarbons such as toluene (B28343) or xylene are potential options, as is the use of the chlorinating agent itself as the solvent, particularly with thionyl chloride when the starting carboxylic acid is soluble. researchgate.net Dichloromethane (B109758) (DCM) is another commonly used solvent due to its inertness and ease of removal. echemi.com

In the context of hydroxy-substituted benzoyl chlorides, the solvent choice becomes even more critical to manage potential side reactions. For instance, in the synthesis of β-lactams from carboxylic acids, where an acyl chloride is formed in situ, dichloromethane has been shown to be an effective solvent when using thionyl chloride or oxalyl chloride as the acid activator. shirazu.ac.ir The use of a non-polar, aprotic solvent like DCM can help to minimize the reactivity of the hydroxyl group. Some procedures for aromatic carboxylic acids suggest that using an excess of thionyl chloride as the solvent can be effective, especially if the starting material is initially insoluble. researchgate.net The reaction may begin at ambient temperature and proceed to completion at reflux. researchgate.net

The addition of a catalyst like N,N-dimethylformamide (DMF) is common in these reactions. echemi.com DMF reacts with the chlorinating agent to form a Vilsmeier reagent, which is a powerful catalytic species in the conversion of carboxylic acids to acyl chlorides. prepchem.com

Temperature and reaction time are interconnected parameters that must be carefully optimized to achieve high yield and purity. Generally, increasing the reaction temperature can accelerate the rate of the desired acyl chloride formation but may also promote the formation of unwanted byproducts. researchgate.net For the synthesis of benzoyl chlorides, reactions are often initiated at a lower temperature and then may be heated to ensure completion. prepchem.com

For example, in the synthesis of acetylsalicyloyl chloride from aspirin (B1665792) using thionyl chloride, the reaction is initiated at a controlled temperature of around 30°C and then maintained at 25°C. prepchem.com The completion of the reaction is indicated by the cessation of gas evolution and a change in the appearance of the reaction mixture. prepchem.com Over-heating should be avoided as it can lead to the decomposition of the desired product. researchgate.net

The reaction time is typically determined by monitoring the progress of the reaction, for instance, by observing the end of gas evolution (HCl and SO₂ or CO₂/CO). prepchem.com Prolonged reaction times, especially at elevated temperatures, can lead to the formation of polymeric byproducts or other degradation products. In the synthesis of (trimethylsiloxy)benzoyl chlorides, it was noted that while the acid chlorides are stable at room temperature, they undergo condensation polymerization at temperatures above 100°C. researchgate.net

A study on the synthesis of β-lactams using thionyl chloride or oxalyl chloride found that reactions performed at room temperature generally gave better yields than those at 0°C. shirazu.ac.ir The optimal reaction time for these one-pot syntheses was found to be between 8 and 10 hours. shirazu.ac.ir

The primary challenge in the synthesis of this compound is the prevention of side reactions involving the nucleophilic hydroxyl group. The hydroxyl group can react with the newly formed acyl chloride to produce an ester, leading to the formation of polymeric byproducts.

One of the most effective strategies to circumvent this issue is the use of a protecting group for the hydroxyl function. The hydroxyl group can be temporarily converted into a less reactive group, which is then removed after the formation of the acyl chloride. A common protecting group for phenols is the acetyl group, which forms an acetate (B1210297) ester.

A well-established procedure for a similar compound, acetylsalicylic acid (aspirin), demonstrates this strategy. Acetylsalicylic acid, which contains an acetoxy group ortho to the carboxylic acid, can be converted to 2-acetoxybenzoyl chloride using thionyl chloride. ganeshremedies.comuobasrah.edu.iq This reaction is typically carried out in a solvent like hexane, and the temperature is carefully controlled to prevent excessive heat generation. uobasrah.edu.iq The reaction can be stirred for an extended period at room temperature or gently warmed to ensure completion. uobasrah.edu.iq

The general procedure for such a protection-acylation sequence would involve:

Protection: The phenolic hydroxyl group of 2-hydroxy-5-iodobenzoic acid is first acetylated to form 2-acetoxy-5-iodobenzoic acid.

Acyl Chloride Formation: The resulting 2-acetoxy-5-iodobenzoic acid is then reacted with a chlorinating agent like thionyl chloride to yield 2-acetoxy-5-iodobenzoyl chloride. ganeshremedies.comuobasrah.edu.iq

Deprotection: The acetyl group can then be removed from the final product if the free hydroxyl group is required for subsequent reactions. Methods for deacetylation include treatment with a methanolic solution of guanidine/guanidinium nitrate (B79036) or using p-toluenesulfonic acid in a mixture of dichloromethane and methanol (B129727). researchgate.net

Another approach to minimize side reactions is the use of specific reagents and conditions that favor the reaction at the carboxylic acid over the hydroxyl group. The use of pyridine (B92270) in acylation reactions serves not only as a base to neutralize the generated HCl but also as a nucleophilic catalyst that can selectively activate the acyl chloride. echemi.comreddit.comstackexchange.com The formation of an acylpyridinium ion intermediate can enhance the reactivity towards the desired nucleophile in a subsequent step, potentially reducing the likelihood of intramolecular esterification. reddit.comreddit.com However, without protection, the risk of intermolecular esterification between molecules of this compound remains significant.

The following table summarizes the potential side reactions and strategies for their minimization:

| Side Reaction | Description | Minimization Strategy |

| Intermolecular Esterification | The hydroxyl group of one molecule reacts with the acyl chloride group of another molecule, leading to dimer or polymer formation. | Protection of the hydroxyl group (e.g., as an acetate). Use of low temperatures and dilute conditions. |

| Intramolecular Esterification (Lactone formation) | The hydroxyl group reacts with the acyl chloride group within the same molecule. | This is less likely for a six-membered ring but can be a consideration. youtube.com |

| Reaction with Solvent | If a nucleophilic solvent is used, it may react with the acyl chloride. | Use of inert, aprotic solvents like dichloromethane or toluene. |

By carefully selecting the synthetic route, whether through direct conversion with optimized conditions or by employing a protection/deprotection strategy, this compound can be synthesized with good yield and purity, making it accessible for its intended applications in the synthesis of more complex molecules.

Reaction Chemistry and Transformative Potential of 2 Hydroxy 5 Iodobenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

The reactivity of 2-hydroxy-5-iodobenzoyl chloride is dominated by nucleophilic acyl substitution at the carbonyl carbon of the acid chloride group. The presence of the hydroxyl (-OH) and iodo (-I) substituents on the benzene (B151609) ring influences the electrophilicity of the carbonyl carbon and can affect reaction rates and mechanisms. The electron-withdrawing nature of the iodine atom, for instance, is expected to enhance the reactivity of the acyl chloride towards nucleophiles.

Esterification Reactions

Esterification of this compound can be achieved through reaction with various alcohols and phenols, leading to the formation of the corresponding benzoate (B1203000) esters. This transformation is a fundamental example of nucleophilic acyl substitution.

This compound readily reacts with primary and secondary alcohols to form 2-hydroxy-5-iodobenzoate esters. The reaction involves the attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the benzoyl chloride, followed by the elimination of a chloride ion. The general mechanism for the reaction with an alcohol is depicted below:

Step 1: Nucleophilic attack of the alcohol on the carbonyl carbon. Step 2: Elimination of the chloride leaving group to form a protonated ester. Step 3: Deprotonation to yield the final ester product and hydrochloric acid.

The reaction with phenols proceeds similarly, though phenols are generally less nucleophilic than aliphatic alcohols. libretexts.orgyoutube.com To facilitate the reaction with phenols, it is often advantageous to first convert the phenol (B47542) to its more nucleophilic phenoxide salt by treatment with a base like sodium hydroxide (B78521). libretexts.orgchemguide.co.uk This increased nucleophilicity allows for a more efficient reaction with the acyl chloride. The reaction of benzoyl chloride with phenol in the presence of aqueous sodium hydroxide is a known method for preparing phenyl benzoate. chemistnotes.com

A general representation of the esterification of this compound with an alcohol (R-OH) is as follows:

I-C₆H₃(OH)-COCl + R-OH → I-C₆H₃(OH)-COOR + HCl

While specific examples for the esterification of this compound are not extensively detailed in the reviewed literature, the principles of the Fischer-Speier esterification and related reactions with acyl chlorides are well-established. pearson.comyoutube.comyoutube.com The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. quora.com

Table 1: Examples of Esterification Reactions with Benzoyl Chloride Derivatives

| Acyl Chloride | Alcohol/Phenol | Product | Reference |

| Benzoyl chloride | Isopropyl alcohol | Isopropyl benzoate | pearson.com |

| Benzoyl chloride | Phenol | Phenyl benzoate | chemistnotes.com |

| Ethanoyl chloride | Phenol | Phenyl ethanoate | libretexts.orgchemguide.co.uk |

This table illustrates the general reactivity of acyl chlorides with alcohols and phenols.

The esterification of acyl chlorides can proceed through either uncatalyzed or catalyzed pathways, with the mechanism often depending on the specific reactants and conditions.

Uncatalyzed Mechanism: In the absence of a catalyst, the reaction proceeds via a direct nucleophilic attack of the alcohol on the acyl chloride. This is followed by the departure of the chloride ion and a proton from the alcohol, typically facilitated by another molecule of the alcohol or a weak base.

Catalyzed Mechanism: The esterification is frequently catalyzed by tertiary amines (e.g., triethylamine, pyridine) or other bases. The mechanism of amine catalysis can be complex and may involve either nucleophilic catalysis or general base catalysis. researchgate.netacs.org

Nucleophilic Catalysis: The amine catalyst first reacts with the acyl chloride to form a highly reactive acylammonium salt intermediate. This intermediate is then attacked by the alcohol to form the ester and regenerate the amine catalyst. researchgate.net

General Base Catalysis: The amine catalyst functions by deprotonating the alcohol in the transition state, thereby increasing the nucleophilicity of the alcohol as it attacks the acyl chloride. researchgate.netacs.org

A study on the amine-catalyzed reaction of benzoyl chloride with butanol indicated a large kinetic isotope effect when butanol-O-d was used, which is consistent with a general-base-catalyzed mechanism. researchgate.netacs.org Conversely, the reaction with phenol showed a negligible isotope effect, suggesting a nucleophilic or base-catalyzed mechanism. researchgate.netacs.org

Amide Formation Reactions

The reaction of this compound with primary and secondary amines is a robust method for the synthesis of substituted 2-hydroxy-5-iodobenzamides.

The formation of amides from this compound and an amine is a vigorous reaction that proceeds via nucleophilic acyl substitution. The nitrogen atom of the amine attacks the carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate which then collapses to form the amide and hydrogen chloride.

A general reaction for the synthesis of a substituted benzamide (B126) is:

I-C₆H₃(OH)-COCl + RNH₂ → I-C₆H₃(OH)-CONHR + HCl

The synthesis of N-benzoyl-2-hydroxybenzamides has been demonstrated by reacting salicylamide (B354443) with various acid chlorides in refluxing pyridine. nih.gov This highlights a common strategy where the amine component is present to react with an appropriate acyl chloride. Similarly, various benzamide derivatives can be prepared by reacting a suitable amine with a benzoyl chloride derivative. google.comgoogle.com A simple procedure for preparing benzamide involves vigorously shaking benzoyl chloride with concentrated ammonia (B1221849) solution. chemicalbook.com

Table 2: Synthesis of Substituted Benzamides

| Acyl Chloride | Amine | Product | Conditions | Reference |

| 4-Nitrobenzoyl chloride | Salicylamide | 2-Hydroxy-N-(4-nitrobenzoyl)benzamide | Pyridine, reflux | nih.gov |

| Benzoyl chloride | Aniline | Benzanilide | 10% aq. NaOH | chemistnotes.com |

| Benzoyl chloride | Concentrated ammonia | Benzamide | Aqueous ammonia | chemicalbook.com |

This table provides examples of amide synthesis from acyl chlorides.

The Schotten-Baumann reaction provides a standardized and effective method for the acylation of amines and alcohols using acyl chlorides. chemistnotes.comwikipedia.org It is particularly well-suited for the synthesis of amides from this compound. The reaction is typically performed using an amine and the acyl chloride in the presence of an aqueous base, such as sodium hydroxide. quora.combyjus.com

The key features of the Schotten-Baumann reaction are:

It is a base-catalyzed reaction. byjus.com

The base neutralizes the hydrochloric acid formed during the reaction, which prevents the protonation of the unreacted amine and drives the equilibrium towards product formation. quora.combyjus.com

It often employs a two-phase solvent system (e.g., water and an organic solvent like dichloromethane), where the reactants and products remain in the organic phase while the base is in the aqueous phase. wikipedia.org

The mechanism involves the nucleophilic attack of the amine on the acyl chloride. chemistnotes.com The base plays a crucial role in deprotonating the resulting intermediate and neutralizing the HCl byproduct. byjus.com

Variations of the Schotten-Baumann conditions may involve the use of other bases like pyridine. quora.combyjus.com Pyridine can sometimes act as a nucleophilic catalyst, forming a more reactive acylpyridinium ion, which then reacts with the amine. byjus.com The Schotten-Baumann reaction is widely used in organic synthesis, including in the industrial production of pharmaceuticals. wikipedia.org

Anhydride (B1165640) and Thioester Synthesis

The acyl chloride moiety of this compound serves as a reactive site for the formation of anhydrides and thioesters, crucial linkages in numerous organic compounds.

Symmetrical and unsymmetrical anhydrides can be synthesized through various methods. One common approach involves the reaction of carboxylic acids with activating agents. For instance, the reaction of carboxylic acids with dialkyl dicarbonates in the presence of a Lewis acid like magnesium chloride can yield carboxylic anhydrides. organic-chemistry.org Another method involves the reaction of N-benzoylsaccharins with water in the presence of 1,4-diazabicyclo[2.2.2]octane (DABCO) to produce symmetrical anhydrides. organic-chemistry.org

Thioesters, important in various fields including synthesis and materials science, are traditionally prepared using thiols. researchgate.net However, modern thiol-free methods have emerged. One such protocol involves the photochemical reaction of aryl halides and carboxylic acids, where tetramethylthiourea (B1220291) acts as both a sulfur source and a photoreductant. researchgate.net Another approach is the copper-catalyzed oxidative coupling of aroylhydrazides with disulfides. organic-chemistry.org Additionally, thioesters can be synthesized by the acylation of thiols. organic-chemistry.org

Reactivity of the Aromatic Iodine Substituent

The iodine atom on the aromatic ring of this compound is a versatile handle for introducing a wide array of substituents through various metal-catalyzed cross-coupling reactions and transformations involving hypervalent iodine species.

Cross-Coupling Reactions

The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.

Heck Reaction: This reaction couples the aryl iodide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.org The Heck reaction is a powerful tool for creating carbon-carbon bonds and typically exhibits high trans selectivity. organic-chemistry.org The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species. wikipedia.org

Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of the aryl iodide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is widely used due to the stability, low toxicity, and ease of preparation of the boronic acid reagents. organic-chemistry.orgnih.gov The scope of the reaction is broad, accommodating various aryl and vinyl halides. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.org The Sonogashira coupling is highly effective for the synthesis of substituted alkynes and can be carried out under mild conditions. wikipedia.orgorganic-chemistry.org

Stille Coupling: The Stille reaction couples the aryl iodide with an organotin compound (organostannane) catalyzed by palladium. organic-chemistry.orgwikipedia.org This reaction is versatile with respect to the organic groups that can be coupled. organic-chemistry.org A significant drawback is the toxicity of the organotin reagents. organic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Catalyst System | Key Features |

| Heck | Alkene | Pd catalyst, Base | Forms substituted alkenes, often with high trans selectivity. wikipedia.orgorganic-chemistry.org |

| Suzuki | Organoboron compound | Pd catalyst, Base | Wide scope, stable and low-toxicity reagents. organic-chemistry.orgnih.gov |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Efficient synthesis of substituted alkynes under mild conditions. wikipedia.orgorganic-chemistry.org |

| Stille | Organotin compound | Pd catalyst | Versatile, but uses toxic tin reagents. organic-chemistry.orgwikipedia.org |

Palladium-catalyzed cross-coupling reactions are instrumental in forming both carbon-carbon and carbon-heteroatom bonds at the position of the iodine substituent. The Suzuki, Heck, and Sonogashira reactions are prime examples of C-C bond formation. For instance, the Suzuki-Miyaura coupling of 5-iodo-2'-deoxyuridine with arylboronic acids has been used to synthesize 5-aryluracils. rsc.org

Furthermore, palladium catalysis facilitates the formation of carbon-heteroatom bonds. Palladium-catalyzed reactions of aryl halides with various nucleophiles, including nitrogen, sulfur, and oxygen nucleophiles, have been reported to yield products of cyclization and subsequent cross-coupling. nih.gov These C-N cross-coupling reactions are particularly valuable in the synthesis of anilines and their derivatives. rsc.org

Transformations Involving Hypervalent Iodine Reagents

The iodine atom in this compound can be oxidized to a higher valence state, forming hypervalent iodine reagents. These reagents are valuable for their unique reactivity in various organic transformations. organic-chemistry.org

2-Iodobenzamide derivatives can be oxidized to form benziodazoles, which are nitrogen-containing heterocyclic iodine(III) compounds. nih.gov The oxidation of 2-iodo-N,N'-dialkylisophthalamides with reagents like m-chloroperoxybenzoic acid (mCPBA) can yield bicyclic benziodazoles. nih.gov Similarly, the oxidation of 2-iodobenzamides can lead to the formation of benziodazolone derivatives. mdpi.comresearchgate.net These hypervalent iodine heterocycles, such as benziodazole-triflate and O₂NO-I(III) compounds, can serve as reagents for various functional group transfers. researchgate.netnih.gov

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides. The feasibility of this reaction depends significantly on the electronic properties of the aromatic ring. For an SNAr reaction to occur, the aromatic ring must be rendered electron-deficient, or "activated," typically by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com This positioning allows for the effective stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.orgnih.gov

In the case of this compound, the acyl chloride group (-COCl) is a powerful electron-withdrawing group. However, it is situated meta to the iodine atom. The phenolic hydroxyl group (-OH) is generally considered an electron-donating group by resonance, which would deactivate the ring toward nucleophilic attack. Consequently, the electronic configuration of this compound does not inherently favor a classical SNAr mechanism for displacing the iodo group.

Furthermore, the nature of the halogen leaving group is a key factor. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, not the cleavage of the carbon-halogen bond. youtube.com As a result, the reactivity order for halogens as leaving groups is often F > Cl > Br > I. masterorganicchemistry.comyoutube.com This is because the more electronegative halogens enhance the electrophilicity of the carbon atom to which they are attached, accelerating the initial nucleophilic attack. youtube.com Therefore, iodine is the least effective leaving group among the halogens in this type of reaction.

Given the meta position of the primary EWG and the presence of an electron-donating hydroxyl group, coupled with iodine being a relatively poor leaving group for SNAr, direct nucleophilic substitution of the iodine atom on this compound is generally unfavorable under standard SNAr conditions. Alternative pathways, such as transition-metal-catalyzed cross-coupling reactions, would typically be required to achieve substitution at this position.

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is a key site of reactivity, capable of undergoing various transformations. Its behavior is modulated by both its intrinsic nucleophilicity and its steric and electronic environment, particularly its interaction with the adjacent acyl chloride.

The oxygen atom of the phenolic hydroxyl group can act as a nucleophile, readily participating in O-alkylation and O-acylation reactions.

O-Alkylation: This involves the formation of an ether linkage. The reaction typically proceeds by deprotonating the phenol with a suitable base to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide or another alkylating agent.

O-Acylation: This results in the formation of an ester. This can be achieved by reacting the phenol with an acyl halide or anhydride, often in the presence of a base to neutralize the acidic byproduct. In a process known as the Schotten-Baumann reaction, acylation of phenols is carried out with an acid chloride in the presence of an aqueous alkali.

The table below summarizes representative conditions for these transformations on similar phenolic substrates.

| Reaction Type | Reagent(s) | General Conditions | Product Type |

| O-Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Solvent (e.g., Acetone), Heat | Aryl Ether |

| O-Acylation | Acyl Halide (e.g., Acetyl Chloride), Base (e.g., Pyridine) | Anhydrous Solvent (e.g., DCM) | Aryl Ester |

It is important to note that the presence of the highly reactive acyl chloride group on the same molecule complicates these reactions. The acyl chloride can react with the phenolic hydroxyl of another molecule (intermolecularly) or be susceptible to hydrolysis. Therefore, selective O-alkylation or O-acylation often requires careful control of reaction conditions or the use of protecting group strategies.

A defining feature of 2-hydroxybenzoyl derivatives is the presence of a strong intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the oxygen of the carbonyl group. nih.govchemistryguru.com.sg This interaction forms a stable six-membered quasi-aromatic ring.

This intramolecular hydrogen bond has several significant consequences for the molecule's reactivity:

Reduced Acidity: It lowers the acidity of the phenolic proton compared to its isomers (3-hydroxy and 4-hydroxybenzoic acids) where this interaction is not possible. nih.gov

Lowered Nucleophilicity: By engaging the lone pairs of the carbonyl oxygen and holding the hydroxyl proton, it can reduce the nucleophilicity of the phenolic oxygen, potentially slowing down reactions like O-alkylation and O-acylation.

Conformational Rigidity: The hydrogen bond locks the orientation of the hydroxyl group, influencing the steric accessibility of both the hydroxyl and the acyl chloride groups.

Concerted and Tandem Reactions Involving Multiple Functional Groups

The proximity of the phenolic hydroxyl and acyl chloride functionalities in this compound enables concerted or tandem reactions, where both groups participate in a single synthetic operation to form complex cyclic products.

Intramolecular reactions involving both the hydroxyl and acyl chloride groups are a powerful strategy for synthesizing heterocyclic systems. A primary example is the formation of xanthones, a class of oxygen-containing heterocycles. While typically formed via intermolecular condensation, derivatives of this compound can be designed to undergo intramolecular cyclization.

For instance, if the acyl chloride is first reacted with a suitably activated aromatic compound (e.g., a phenol or aniline) in an intermolecular Friedel-Crafts acylation, the resulting diaryl ketone intermediate can undergo subsequent intramolecular cyclization. youtube.commasterorganicchemistry.com In this second step, the phenolic hydroxyl group on the original ring can attack an activated position on the newly introduced aromatic ring, leading to ring closure and the formation of a heterocyclic system. Radical cyclizations are another powerful method for forming rings and can be initiated at various positions on the molecule. thieme-connect.de

A hypothetical intramolecular cyclization pathway could involve the conversion of the acyl chloride to a different functional group that then reacts with the phenolic oxygen. These cascade reactions, where a sequence of bond-forming events occurs in one pot, are an efficient method for building molecular complexity. whiterose.ac.uk

The table below outlines a conceptual reaction leading to a cyclic product.

| Starting Material Derivative | Reaction Type | Key Intermediate | Product Class |

| 2-(2-phenoxycarbonyl)-4-iodophenol | Intramolecular Acylation (Fries-type rearrangement) | Diaryl ketone | Xanthone (B1684191) |

| 2-Hydroxy-5-iodobenzoyl Azide (B81097) | Curtius Rearrangement followed by Cyclization | Isocyanate | Benzoxazinone |

These reactions highlight the transformative potential of this compound, where the orchestrated reactivity of its multiple functional groups can be harnessed to generate valuable and complex molecular scaffolds.

Cascade and Domino Processes Leveraging Ortho-Substitution

The proximity of the hydroxyl and acyl chloride groups in this compound is a key architectural feature that enables a variety of intramolecular cyclization and tandem reaction sequences. These processes, where multiple bonds are formed in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy. While direct examples involving this compound in complex cascade reactions are not extensively documented in publicly available literature, its structural motifs are present in reactants for well-established domino processes for the synthesis of important heterocyclic systems like chromones and benzofurans.

One of the most prominent applications of related 2-hydroxybenzoyl chloride derivatives is in the synthesis of chromones . The general strategy often involves the reaction of a salicylic (B10762653) acid derivative (of which this compound is one) with a suitable partner that can undergo condensation and subsequent cyclization. tutorsglobe.comresearchgate.net For instance, a common route involves the acylation of a phenol with a benzoyl chloride, followed by an intramolecular cyclization. In the case of this compound, it can act as the electrophile, reacting with a nucleophile to form an intermediate that subsequently cyclizes to a chromone (B188151) structure. Domino reactions of chromones with various activated carbonyl compounds have been shown to yield a wide array of complex products, with the reaction's course being influenced by the substituents on the chromone ring. beilstein-journals.orgnih.gov

The presence of the iodine atom also opens up possibilities for palladium-catalyzed domino reactions. A notable example with related aryl iodides is the ortho-alkylation/intramolecular Heck reaction sequence to synthesize substituted benzoxacycles. This suggests that this compound could potentially undergo a tandem Sonogashira coupling with a terminal alkyne, followed by an intramolecular cyclization (e.g., 5-exo-dig) to furnish various heterocyclic frameworks. researchgate.netnih.gov Such a sequence would first see the formation of a carbon-carbon bond at the 5-position, followed by the participation of the ortho-hydroxyl group in a cyclization event.

Furthermore, the synthesis of benzofurans from ortho-hydroxyaryl halides via cascade reactions is a well-documented process. nih.govnih.gov These reactions often proceed through mechanisms like C-H alkenylation of a hydroxybenzoic acid followed by an oxygen-induced annulation. nih.gov While these examples may not use the acyl chloride functionality directly in the cascade, they highlight the synthetic potential of the 2-hydroxy-5-iodoaryl scaffold. A derivative of this compound, where the acyl chloride is transformed into a different functional group, could readily participate in such benzofuran-forming cascade reactions.

The following table summarizes potential cascade and domino reactions involving the structural motifs of this compound:

| Reaction Type | Key Reactants | Potential Products | Relevant Findings |

| Chromone Synthesis | 2-Hydroxybenzoyl chloride derivative, active methylene (B1212753) compound | Substituted Chromones | The reaction of salicylic acid derivatives with various partners can lead to the formation of the chromone core structure through a condensation-cyclization sequence. tutorsglobe.comresearchgate.net |

| Tandem Sonogashira Coupling/Cyclization | 2-Iodoaryl derivative, terminal alkyne | Fused Heterocycles | Palladium-catalyzed coupling followed by intramolecular cyclization is a powerful tool for constructing complex molecules. researchgate.netnih.gov |

| Benzofuran (B130515) Synthesis | ortho-Hydroxyaryl halide, alkyne/other coupling partner | Substituted Benzofurans | Cascade reactions involving C-H activation and annulation are effective for building the benzofuran ring system. nih.govnih.gov |

Chemoselectivity and Regioselectivity Challenges and Solutions

The presence of three distinct reactive sites in this compound—the highly electrophilic acyl chloride, the nucleophilic and acidic hydroxyl group, and the reactive carbon-iodine bond—presents significant challenges in controlling chemoselectivity and regioselectivity. The desired transformation can often be compromised by competing side reactions.

Chemoselectivity primarily revolves around the differential reactivity of the acyl chloride and the hydroxyl group. In the presence of a nucleophile, acylation is typically the favored reaction due to the high electrophilicity of the acyl chloride. However, the hydroxyl group can also react, particularly with strong bases or under conditions that promote its deprotonation. A common challenge is intermolecular esterification between two molecules of this compound, leading to polymer formation.

To address these chemoselectivity issues, several strategies can be employed:

Protection of the Hydroxyl Group: A straightforward solution is to protect the phenolic hydroxyl group as an ether or an ester before carrying out reactions at the acyl chloride or the iodo-substituent. The protecting group can then be removed in a subsequent step.

Acidic Reaction Conditions: Performing reactions in an acidic medium can protonate the hydroxyl group, reducing its nucleophilicity and preventing it from interfering with the desired reaction at the acyl chloride. This approach has been successfully used for the chemoselective O-acylation of hydroxyamino acids. nih.gov

Catalyst Control: The use of specific catalysts can direct the reaction to a particular functional group. For instance, certain organocatalysts have been shown to achieve highly chemo- and regioselective acylation of diols, even targeting a sterically hindered secondary hydroxyl group in the presence of a primary one. rsc.org

Regioselectivity challenges arise when a reagent can react at more than one position on the aromatic ring, or when different functional groups within the molecule can direct incoming reagents to different positions. With this compound, the directing effects of the hydroxyl (ortho-, para-directing) and benzoyl chloride (meta-directing) groups are in opposition, which can lead to mixtures of products in electrophilic aromatic substitution reactions.

However, the primary regioselectivity concerns often involve reactions at the C-I bond versus other positions. For instance, in palladium-catalyzed cross-coupling reactions, the reaction should selectively occur at the C-I bond without affecting the other functional groups. Fortunately, the high reactivity of the C(sp2)-I bond in such reactions usually ensures high regioselectivity.

The following table outlines some of the key chemoselectivity and regioselectivity challenges and potential solutions:

| Challenge | Competing Reaction(s) | Potential Solution(s) |

| Chemoselectivity | Intermolecular esterification; reaction at the hydroxyl group instead of the acyl chloride. | Protection of the hydroxyl group; use of acidic reaction conditions to suppress hydroxyl reactivity; catalyst-controlled selective acylation. nih.govrsc.org |

| Regioselectivity | Ambiguous substitution patterns in electrophilic aromatic substitution; unwanted reactions at other ring positions during cross-coupling. | Leveraging the high reactivity of the C-I bond in palladium-catalyzed reactions; careful choice of reaction conditions and catalysts to exploit the directing effects of existing substituents. |

Advanced Characterization and Spectroscopic Elucidation

High-Resolution Spectroscopic Techniques

High-resolution spectroscopy is fundamental to the structural elucidation of 2-Hydroxy-5-iodobenzoyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR for Structural Assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For aromatic compounds, the position and splitting patterns of the peaks are indicative of the substitution pattern on the benzene (B151609) ring. In a related compound, 2-hydroxy-5-iodobenzamide, the proton signals can be assigned to specific positions on the aromatic ring. chegg.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. For benzoyl chloride, characteristic chemical shifts are observed for the carbonyl carbon and the aromatic carbons. spectrabase.comchemicalbook.com The presence of substituents like hydroxyl and iodo groups in this compound will influence the chemical shifts of the adjacent carbon atoms. rsc.org

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, further confirming the structural assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, providing insights into its structure. The molecular weight of this compound is 282.46 g/mol . guidechem.comcymitquimica.com

Molecular Ion Peak: The mass spectrum will show a molecular ion peak corresponding to the mass of the intact molecule. For this compound (C₇H₄ClIO₂), this would be at an m/z (mass-to-charge ratio) of approximately 282. guidechem.com

Fragmentation Pattern: The molecule will fragment in a predictable manner under electron impact. Common fragmentation patterns for benzoyl chlorides involve the loss of the chlorine atom or the entire carbonyl chloride group. miamioh.edu For instance, the mass spectrum of the related 2-iodobenzoyl chloride shows a prominent peak corresponding to the loss of the chlorine atom. chemicalbook.com The fragmentation of methyl 2-hydroxybenzoate also shows characteristic losses of functional groups. docbrown.info In a similar compound, 2-chloro-5-iodobenzamide, the mass spectrum shows a molecular ion at m/z 281 and a fragment at m/z 265, corresponding to the loss of an oxygen atom. nih.gov

LC-MS: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and can be used to confirm the identity and purity of this compound. rrml.rolcms.cz

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govfiveable.me

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the acid chloride, and the carbon-carbon double bonds of the aromatic ring. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The C=O stretching of the acyl chloride is expected in the range of 1750-1815 cm⁻¹. Aromatic C=C stretching vibrations usually appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, non-polar bonds like C-I may give rise to more intense signals. The symmetric vibrations of the benzene ring are often strong in the Raman spectrum. researchgate.net The combination of IR and Raman data provides a more complete vibrational analysis. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzene ring and its substituents gives rise to characteristic absorption bands. Flavonoids, which also contain substituted benzene rings, typically show two major absorption bands (Band I and Band II) in the UV-Vis spectrum, which are influenced by the substitution pattern. ijims.com The UV-Vis spectrum of this compound is expected to show absorptions related to the π-π* transitions of the aromatic system, and the positions of these absorptions will be influenced by the hydroxyl and iodo substituents.

Chromatographic Analysis for Purity and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from related compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds.

Purity Determination: A reverse-phase HPLC method can be developed to determine the purity of this compound. jocpr.comnih.gov The method would typically involve a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer. sielc.com The retention time and peak area can be used to quantify the compound and any impurities present. nih.gov

Method Development: The development of an HPLC method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve good separation of the target compound from any potential impurities. rsc.org For instance, a method for a related compound, 2-hydroxy-3,5-diiodobenzoyl chloride, uses a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers a high-resolution and sensitive method for the analysis of this compound. Given the compound's reactivity, particularly the acyl chloride group which is susceptible to hydrolysis, analytical methods often involve derivatization or very carefully controlled mobile phases.

A common strategy for the analysis of acyl chlorides by liquid chromatography is their conversion to more stable ester or amide derivatives. For instance, reaction with an alcohol like methanol (B129727) in an inert solvent would yield the corresponding methyl ester, methyl 2-hydroxy-5-iodobenzoate. This derivative is significantly more stable and less reactive, making it ideal for reversed-phase UPLC analysis.

Alternatively, direct analysis of this compound can be performed using UPLC, provided that strictly anhydrous conditions are maintained for the mobile phase to prevent on-column degradation. A reversed-phase method would typically be employed. The UPLC system, with its use of sub-2 µm particle columns, allows for rapid and efficient separations with enhanced peak resolution and sensitivity compared to traditional HPLC. A photodiode array (PDA) detector would be suitable for monitoring the elution, given the chromophoric nature of the benzoyl group.

A hypothetical UPLC method for the analysis of this compound is detailed in the table below.

Table 1: Hypothetical UPLC Method Parameters for this compound Analysis

| Parameter | Value |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water (Anhydrous) |

| Mobile Phase B | Acetonitrile (Anhydrous) |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detector | Photodiode Array (PDA) |

| Detection Wavelength | 254 nm |

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, this compound itself is not sufficiently volatile for direct GC analysis due to the polar hydroxyl group and its relatively high molecular weight. Therefore, derivatization is a necessary step to increase its volatility.

A common and effective method for the derivatization of compounds containing hydroxyl groups is silylation. nih.govmdpi.com In this process, the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.gov The resulting TMS ether is significantly more volatile and thermally stable, making it amenable to GC analysis. The acyl chloride group is generally stable under these derivatization conditions.

The derivatized this compound can then be analyzed by GC coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for identification. gnest.org The use of a non-polar or medium-polarity capillary column is typical for the separation of such derivatives.

A proposed GC method for the analysis of the silylated derivative of this compound is outlined below.

Table 2: Proposed GC Method Parameters for Silylated this compound

| Parameter | Value |

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Column | HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial 100 °C, ramp at 15 °C/min to 300 °C, hold for 5 minutes |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Source Temperature | 230 °C |

| MS Quad Temperature | 150 °C |

| FID Temperature | 300 °C |

Crystallographic Studies for Solid-State Structure Determination

Information regarding the single-crystal X-ray diffraction analysis of this compound is not currently available in the public domain, including major crystallographic databases.

X-ray Diffraction Analysis of Single Crystals

As no published crystallographic data for this compound could be located, a detailed description of its single-crystal X-ray diffraction analysis, including parameters such as the crystal system, space group, unit cell dimensions, and key bond lengths and angles, cannot be provided at this time. The synthesis of a suitable single crystal and its subsequent analysis would be required to determine these structural features.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations

Quantum chemical investigations employ the principles of quantum mechanics to model molecular systems. For 2-Hydroxy-5-iodobenzoyl chloride, these studies can predict its geometry, electronic properties, and spectroscopic signatures.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.net It is based on the principle that the total energy of a system is a functional of its electron density. DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311++G**), can provide accurate descriptions of molecular geometries and electronic properties. researchgate.net

For this compound, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. The presence of the electron-withdrawing iodine atom and the electron-donating hydroxyl group on the benzene (B151609) ring, in addition to the reactive benzoyl chloride moiety, creates a complex electronic environment. DFT can elucidate how these substituents influence the electron distribution across the molecule. The planarity of the benzoyl chloride group in substituted derivatives is a key geometric parameter that can be precisely calculated. researchgate.net

Illustrative Data Table: Calculated Geometrical Parameters for this compound (Exemplary Data)

| Parameter | Bond/Angle | Calculated Value (DFT B3LYP/6-311++G**) |

| Bond Length | C=O | ~1.19 Å |

| C-Cl | ~1.79 Å | |

| C-I | ~2.10 Å | |

| O-H | ~0.96 Å | |

| Bond Angle | O=C-Cl | ~120° |

| C-C-I | ~120° | |

| C-C-OH | ~120° | |

| Dihedral Angle | C-C-C=O | ~0° (planar) |

Note: The values in this table are representative and based on typical values for similar substituted benzoyl chlorides. Actual values would require specific DFT calculations for this molecule.

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule. For this compound, the primary sources of conformational flexibility are the rotation around the C-O bond of the hydroxyl group and the C-C bond connecting the carbonyl group to the benzene ring.

Computational methods can be used to explore the potential energy surface of the molecule by systematically rotating these bonds and calculating the energy of each resulting conformer. This allows for the identification of the most stable conformer(s) (global and local minima) and the energy barriers between them (transition states). The planarity of the benzoyl chloride moiety is often the most stable conformation due to conjugation effects. researchgate.net The orientation of the hydroxyl proton, whether it forms an intramolecular hydrogen bond with the carbonyl oxygen, would also be a key feature of the conformational landscape.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netnih.gov The energy and localization of these orbitals indicate the molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor).

For this compound, the HOMO is expected to be localized primarily on the benzene ring, influenced by the electron-donating hydroxyl group. The LUMO, on the other hand, is anticipated to be centered on the benzoyl chloride moiety, particularly on the antibonding π* orbital of the carbonyl group and the σ* orbital of the C-Cl bond. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net The presence of the heavy iodine atom can also influence the energy levels of the frontier orbitals. wuxiapptec.com

Illustrative Data Table: Calculated Frontier Molecular Orbital Energies for this compound (Exemplary Data)

| Orbital | Energy (eV) | Localization |

| HOMO | ~ -6.5 | Benzene ring, hydroxyl group |

| LUMO | ~ -1.8 | Carbonyl group, C-Cl bond |

| HOMO-LUMO Gap | ~ 4.7 | - |

Note: These are estimated energy values based on trends observed in related substituted aromatic compounds. Precise values would necessitate specific quantum chemical calculations.

Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the detailed pathways of chemical reactions, including the identification of intermediates and transition states.

Transition state theory allows for the calculation of reaction rates by examining the properties of the transition state, which is the highest energy point along the reaction coordinate. For reactions involving this compound, such as hydrolysis or aminolysis, DFT calculations can be used to locate the transition state structure.

The mechanism of solvolysis for substituted benzoyl chlorides can range from a unimolecular SN1-type mechanism, proceeding through a benzoyl cation intermediate, to a bimolecular SN2-type or an addition-elimination mechanism. nih.govrsc.orgmdpi.com The preferred pathway is highly dependent on the electronic nature of the substituents and the solvent. The electron-withdrawing nature of the iodine atom and the electron-donating hydroxyl group would have competing effects on the stability of a potential cationic intermediate, making transition state calculations essential for predicting the operative mechanism. For instance, electron-donating groups tend to favor a more "loose" or cationic transition state, while electron-withdrawing groups favor a "tight" or more associative transition state. mdpi.comnih.gov

Reactions are rarely carried out in the gas phase; therefore, understanding the role of the solvent is critical. Solvation can significantly influence the stability of reactants, intermediates, and transition states, thereby altering reaction rates and mechanisms.

Computational models can account for solvation effects either implicitly, by treating the solvent as a continuous dielectric medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including a number of solvent molecules in the calculation. For the solvolysis of this compound, the polarity and nucleophilicity of the solvent will play a major role. nih.govdntb.gov.ua For example, in weakly nucleophilic, polar solvents, a more SN1-like mechanism might be favored, whereas in more nucleophilic solvents, an addition-elimination or SN2 pathway would be more likely. nih.gov Computational studies can model these solvent-solute interactions to provide a more accurate picture of the reaction pathway in a condensed phase. Studies on salicylic (B10762653) acid have shown that solvent polarity can impact thermodynamic properties and the HOMO-LUMO gap. mwjscience.com

Structure-Reactivity Relationship Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the structural or physicochemical properties of a series of compounds with their biological activity or, in this context, their synthetic reactivity. mdpi.com For the design of analogs of this compound, QSAR can be a powerful tool to predict how modifications to the molecular structure will influence the outcome of a particular reaction.

A QSAR study focused on the synthetic outcome of reactions involving analogs of this compound would typically involve the following steps:

Data Set Generation: A series of analogs would be synthesized, varying substituents on the aromatic ring. For each analog, a specific reaction (e.g., a Friedel-Crafts acylation or a cross-coupling reaction) would be performed, and the reaction yield or rate would be measured.

Descriptor Calculation: A wide range of molecular descriptors for each analog would be calculated using computational software. These descriptors can be electronic (e.g., Hammett constants, atomic charges), steric (e.g., molar volume, surface area), or topological (e.g., connectivity indices).

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model that correlates the calculated descriptors with the experimental reaction outcomes.

Model Validation: The predictive power of the QSAR model would be assessed using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

For example, in the solvolysis of para-substituted benzoyl chlorides, a classic study of structure-reactivity, plots of the logarithm of the rate constant (log k) versus the Hammett substituent constant (σp) show a linear relationship. nih.govresearchgate.net This indicates that the reaction mechanism is sensitive to the electronic effects of the substituents. A similar approach could be applied to analogs of this compound to predict their reactivity in various synthetic transformations. For instance, a QSAR model could predict the yield of a Suzuki coupling based on the electronic and steric properties of different substituents on the benzoyl chloride ring.

The table below illustrates a hypothetical dataset and QSAR model for predicting the yield of a generic reaction involving analogs of this compound.

| Compound | Substituent (R) | Hammett Constant (σp) | Molar Volume (ų) | Predicted Yield (%) |

| This compound | I | 0.18 | 150.2 | 85 |

| 2-Hydroxy-5-bromobenzoyl chloride | Br | 0.23 | 145.8 | 88 |

| 2-Hydroxy-5-chlorobenzoyl chloride | Cl | 0.23 | 140.1 | 87 |

| 2-Hydroxy-5-nitrobenzoyl chloride | NO2 | 0.78 | 142.5 | 95 |

| 2-Hydroxy-5-methylbenzoyl chloride | CH3 | -0.17 | 148.9 | 75 |

This table is for illustrative purposes only. The predicted yields are based on a hypothetical QSAR model.

By developing such models, chemists can prioritize the synthesis of analogs that are predicted to have the most favorable reaction outcomes, thereby saving time and resources.

In silico (computer-based) methods for predicting synthetic accessibility and reaction outcomes are becoming increasingly important in modern chemical research and drug discovery. nih.govnih.gov These tools can assess the feasibility of synthesizing a target molecule like this compound or its derivatives and can also predict the likely products of a given set of reactants and conditions.

Synthetic Accessibility Prediction:

The synthetic accessibility of a molecule can be estimated using various computational algorithms. These algorithms often analyze the molecular structure and compare its fragments to databases of known chemical reactions and commercially available starting materials. researchgate.net A synthetic accessibility (SA) score is often calculated, with lower scores indicating that a molecule is easier to synthesize. For this compound, the presence of three different functional groups (hydroxyl, iodo, and benzoyl chloride) on the benzene ring presents a synthetic challenge in terms of regioselectivity and functional group compatibility. In silico tools can analyze retrosynthetic pathways to identify potential starting materials and reaction sequences, highlighting potential synthetic difficulties.

Reaction Outcome Prediction:

Predicting the outcome of chemical reactions is a more complex challenge. Machine learning models, trained on large databases of chemical reactions, are being developed to predict the major product of a reaction given the reactants, reagents, and solvent. nih.gov For this compound, such a model could predict the outcome of, for example, a reaction with a nucleophile. The model would consider the relative reactivity of the acyl chloride and the aryl iodide, as well as the potential for side reactions involving the hydroxyl group.

The table below provides a conceptual overview of how an in silico prediction tool might evaluate different reaction types for this compound.

| Reactant | Reagent/Catalyst | Predicted Major Product | Predicted Yield (%) | Synthetic Accessibility Score |

| This compound | Aniline | 2-Hydroxy-5-iodo-N-phenylbenzamide | 92 | 2.1 |

| This compound | Phenylboronic acid / Pd(PPh3)4 | 2-Hydroxy-5-phenylbenzoyl chloride | 78 | 3.5 |

| This compound | Methanol (B129727) / H+ | Methyl 2-hydroxy-5-iodobenzoate | 85 | 2.5 |

This table is a conceptual representation. The predicted yields and accessibility scores are hypothetical and would be generated by specialized software.

These in silico tools, while still under development, hold great promise for accelerating chemical synthesis by allowing researchers to virtually screen reaction conditions and prioritize experiments that are most likely to succeed. The continued development of these computational methods will undoubtedly play a crucial role in the future exploration of the chemistry of this compound and its derivatives.

Applications in Chemical Synthesis and Advanced Materials

A Versatile Building Block in Organic Synthesis

The reactivity of the acyl chloride group, coupled with the directing effects of the hydroxyl and iodo substituents, enables 2-Hydroxy-5-iodobenzoyl chloride to serve as a key starting material for a variety of synthetic transformations.

Precursor for Pharmacologically Relevant Scaffolds and Intermediates

A notable application of a closely related derivative, 2-chloro-5-iodobenzoyl chloride, is in the synthesis of intermediates for Empagliflozin (B1684318), a sodium-glucose co-transporter-2 (SGLT2) inhibitor used in the management of type 2 diabetes. In a patented synthetic route, 2-chloro-5-iodobenzoic acid is first converted to its corresponding acyl chloride, 2-chloro-5-iodobenzoyl chloride. google.com This intermediate then undergoes a Friedel-Crafts acylation reaction with a substituted aromatic compound to form a key benzophenone (B1666685) intermediate, which is further elaborated to yield an empagliflozin intermediate. google.com This highlights the utility of the iodo- and chloro-substituted benzoyl chloride core in constructing the complex diarylmethane structure central to the Empagliflozin molecule.

While the direct use of this compound in this specific synthesis is not detailed, the established route for the analogous 2-chloro derivative underscores the importance of this class of compounds as precursors to significant pharmaceutical agents. The presence of the hydroxyl group in this compound offers an additional handle for synthetic modification, potentially allowing for alternative synthetic strategies or the development of new derivatives.

Synthesis of Complex Heterocyclic Compounds

The structural motif of this compound is a valuable precursor for the synthesis of various complex heterocyclic compounds, such as benzofurans, chromones, and xanthones, which are present in numerous biologically active natural products and synthetic compounds. rsc.orgnih.govnih.gov

Benzofurans: The synthesis of benzofuran (B130515) derivatives can be achieved through various methods starting from ortho-hydroxy-substituted phenyl compounds. organic-chemistry.orgjocpr.com The 2-hydroxybenzoyl moiety of this compound provides the necessary phenolic hydroxyl group for intramolecular cyclization reactions to form the benzofuran ring system. The iodine atom at the 5-position can be retained in the final product for further functionalization or can be involved in the cyclization process itself.

Chromones: Chromones, which feature a benzopyran-4-one core, can be synthesized from 2-hydroxyacetophenones and acyl chlorides in a modified Baker-Venkataraman reaction. nih.gov this compound can serve as the acylating agent in reactions with appropriate 2-hydroxyacetophenone (B1195853) derivatives, leading to the formation of iodinated chromone (B188151) structures. These reactions often proceed through an initial O-acylation followed by a base-catalyzed rearrangement and cyclization. ijrpc.com

Xanthones: The synthesis of xanthones, which have a dibenzo-γ-pyrone scaffold, can be achieved through the cyclodehydration of a 2-hydroxybenzoic acid derivative and a substituted phenol (B47542). ichem.md this compound, as a reactive derivative of 2-hydroxy-5-iodobenzoic acid, is a suitable starting material for such syntheses, leading to the formation of iodinated xanthone (B1684191) derivatives. These compounds are of interest for their potential biological activities. nih.gov

A summary of the starting materials and resulting heterocyclic cores is presented in the table below:

| Starting Material with 2-Hydroxybenzoyl Moiety | Reagent | Resulting Heterocyclic Core |

| This compound | Substituted Phenol/Acetylene | Benzofuran |

| 2-Hydroxyacetophenone | This compound | Chromone |

| This compound | Substituted Phenol | Xanthone |

Chiral Auxiliary Development and Asymmetric Synthesis

While direct applications of this compound in the development of chiral auxiliaries are not extensively documented, the broader class of salicylic (B10762653) acid derivatives has been explored for this purpose. Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com

The principle involves the attachment of the chiral auxiliary to the substrate, followed by a diastereoselective reaction, and subsequent removal of the auxiliary to yield an enantiomerically enriched product. nih.govresearchgate.net The hydroxyl and carboxyl groups of salicylic acid derivatives can be functionalized to attach chiral moieties, which can then direct the approach of reagents to a prochiral center. The rigidity of the aromatic ring and the potential for hydrogen bonding and steric hindrance from the iodo and hydroxyl groups could, in principle, be exploited in the design of new chiral auxiliaries derived from this compound for asymmetric synthesis.

Development of Chemical Probes and Tags

The unique properties of the iodine atom in this compound make it a candidate for the development of specialized chemical probes and tags for biological research.

Incorporation into Photoaffinity Labels

Photoaffinity labeling is a powerful technique used to identify and study protein-ligand interactions. nih.gov This method involves a ligand that contains a photoreactive group, which upon irradiation with light of a specific wavelength, forms a covalent bond with the target protein.

While direct incorporation of this compound into a photoaffinity label has not been specifically reported, iodinated benzoyl derivatives have been utilized in the construction of such probes. For instance, photosensitive iodocyanopindolol (B1220657) derivatives containing an azido-benzoyl group have been synthesized for the photoaffinity labeling of β-adrenergic receptors. nih.gov The presence of the iodine atom can serve multiple purposes, including increasing the mass for detection and potentially influencing the binding affinity of the probe. The acyl chloride functionality of this compound provides a reactive handle to attach this moiety to a ligand of interest, while the iodo- and hydroxyl-substituted phenyl ring could be part of the recognition element or serve as the foundation for attaching a photoreactive group like an azide (B81097) or a diazirine.

Precursors for Radiolabeled Tracers for Imaging Research

The presence of an iodine atom in this compound makes it a potential precursor for the synthesis of radiolabeled tracers for imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov Radioiodine isotopes, such as ¹²³I, ¹²⁴I, and ¹³¹I, are widely used in nuclear medicine for both diagnostic and therapeutic purposes. nih.gov

The synthesis of radiolabeled compounds often involves the introduction of a radionuclide into a precursor molecule. chempep.comgoogle.com Iodinated organic molecules can serve as precursors where the stable iodine atom is replaced with a radioactive isotope. The this compound scaffold could be incorporated into a biologically active molecule, which is then subjected to a radioiodination reaction to produce a tracer for imaging research. For example, methods for the synthesis of radiolabeled compounds using [¹¹C]-iodomethane have been developed, highlighting the importance of iodo-derivatives as precursors. google.com The long half-life of ¹²⁴I (4.2 days) makes it particularly suitable for studying slow pharmacokinetic processes with PET. acs.org

The following table summarizes the potential applications of this compound in the development of chemical probes and tags:

| Application Area | Key Feature of this compound | Potential Role |

| Photoaffinity Labeling | Iodo- and acyl chloride groups | Scaffold for attaching to a ligand and a photoreactive group |

| Radiolabeled Tracers | Iodine atom | Precursor for radioiodination to produce PET/SPECT tracers |

Insufficient Information Available to Fulfill Request

Following a comprehensive search of publicly available information, there is insufficient data to generate a detailed scientific article on "this compound" focusing on its applications in catalysis, advanced materials science, and organic electronics as per the requested outline.

While general information regarding the reactivity of benzoyl chlorides, the synthesis of ligands, the use of iodinated compounds in various chemical fields, and the polymerization of aromatic monomers is available, specific research findings, data tables, and detailed examples for "this compound" in the specified areas of application are not present in the accessible literature. The performed searches, even when broadened to include related compounds and synthetic pathways, did not yield the specific information required to accurately and thoroughly address the subsections of the provided outline, which include:

Contribution to Advanced Materials Science

Development of Organic Electronic Materials

Without specific studies or data on the catalytic, polymeric, supramolecular, or electronic properties and applications of "this compound," any attempt to construct the requested article would be based on speculation and would not meet the required standards of scientific accuracy and authoritativeness. Therefore, the generation of the article as instructed is not possible at this time.

Q & A

Basic Research Question

- PPE : Wear impervious gloves (tested to EN 374 standards), tightly sealed goggles, and protective clothing to avoid skin/eye contact .

- Ventilation : Use respiratory protection in poorly ventilated areas to prevent inhalation of vapors .

- Hygiene : Wash hands thoroughly after handling and avoid contamination of water sources .

What analytical techniques are recommended for characterizing this compound?

Basic Research Question

- Spectroscopy : Use NMR (¹H/¹³C) to confirm the iodobenzoyl structure and IR to identify the acyl chloride (~1800 cm⁻¹) and hydroxyl groups.

- Mass Spectrometry : High-resolution MS can validate molecular weight (e.g., C₇H₄ClIO₂ has a theoretical MW of 266.46 g/mol) .

- Elemental Analysis : Verify halogen content (iodine and chlorine) via combustion analysis .

How can reaction conditions be optimized to improve synthesis yield?

Advanced Research Question

Key variables include:

- Temperature : Reflux conditions (e.g., 60–80°C) ensure complete activation of the carboxylic acid .

- Reagent Ratios : Excess oxalyl chloride (3:1 molar ratio) drives the reaction to completion .

- Moisture Control : Anhydrous solvents and inert atmospheres minimize hydrolysis of the acyl chloride intermediate .

How should researchers address contradictions in reported synthesis methods?

Advanced Research Question

Contradictions (e.g., yields, side products) may arise from differences in reagent purity, reaction scale, or workup protocols. Cross-validate methods by:

- Replicating procedures under controlled conditions (e.g., humidity, temperature).

- Comparing intermediates (e.g., methyl esters) using TLC or HPLC .

- Referencing peer-reviewed protocols for analogous compounds (e.g., 4-bromobenzoyl chloride) .

What stability considerations are critical for long-term storage?

Advanced Research Question

- Moisture Sensitivity : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis to the carboxylic acid .

- Temperature : Keep at –20°C in dark conditions to avoid thermal decomposition or iodination side reactions .

How does the iodine substituent influence reactivity in nucleophilic substitutions?

Advanced Research Question